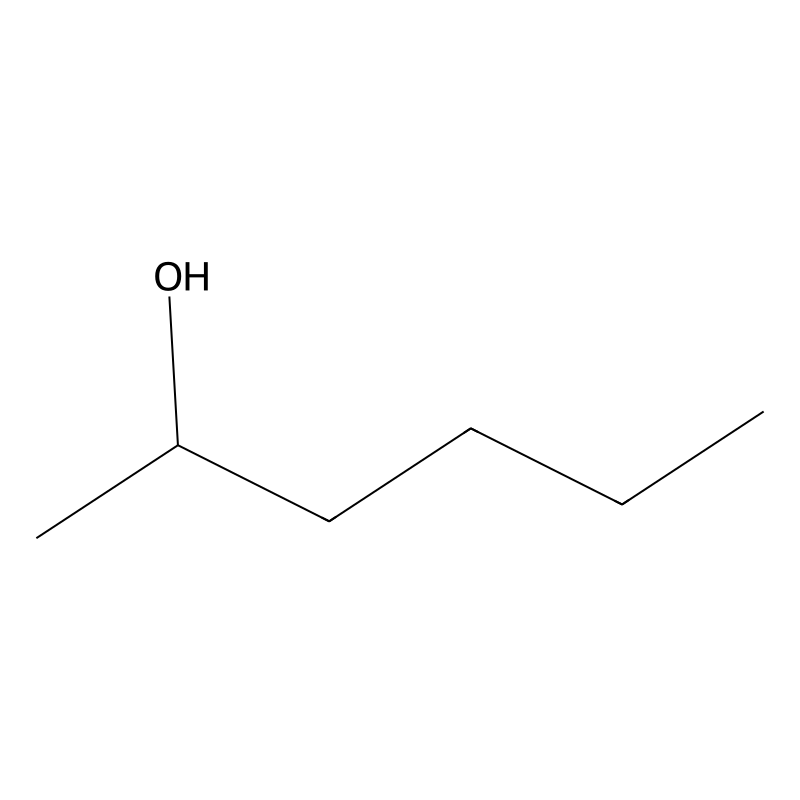

2-Hexanol

CH3(CH2)3CHOHCH3

C6H14O

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

CH3(CH2)3CHOHCH3

C6H14O

Molecular Weight

InChI

InChI Key

SMILES

solubility

Solubility in water: poo

Synonyms

Canonical SMILES

2-Hexanol, also known as hexan-2-ol, is a six-carbon alcohol characterized by the presence of a hydroxyl group (-OH) on the second carbon atom of its chain. Its chemical formula is C₆H₁₄O, and it has a molecular weight of approximately 102.17 g/mol. This compound exists as a colorless liquid with a distinctive odor and is classified as a secondary alcohol due to the positioning of its hydroxyl group. Notably, 2-Hexanol possesses a chiral center, allowing it to exist in two enantiomeric forms: (S)-(+)-2-Hexanol and (R)-(-)-2-Hexanol .

The specific mechanism of action of 2-Hexanol in biological systems is not fully understood. However, research suggests it might play a role in the development of celiac disease. Studies indicate that 2-Hexanol levels increase in the gut after gluten ingestion in celiac patients []. This suggests a potential role in the immune response triggered by gluten.

Organic Synthesis

2-Hexanol serves as a valuable starting material and intermediate in organic synthesis []. Its hydroxyl group (-OH) allows for various chemical reactions, including esterification, etherification, and oxidation. Researchers utilize 2-Hexanol to synthesize complex molecules like pharmaceuticals, agrochemicals, and dyestuffs [].

Here are some examples:

- Esters: 2-Hexanol can be reacted with carboxylic acids to form esters, which have applications in fragrances, flavors, and plasticizers [].

- Ethers: When reacted with alkyl halides, 2-Hexanol yields ethers, used as solvents and reaction intermediates in organic chemistry [].

Pharmaceutical Research

The potential biological properties of 2-Hexanol are being explored in pharmaceutical research. Studies suggest its role in:

- Antimicrobial activity: Some research indicates that 2-Hexanol may possess antimicrobial properties against certain bacteria and fungi. However, further investigation is needed to understand its efficacy and potential applications.

Note

More research is required to solidify the use of 2-Hexanol in any pharmaceutical applications.

Other Scientific Applications

-Hexanol's properties make it useful in other scientific research areas:

- Dehydration: 2-Hexanol can undergo dehydration to form alkenes such as 1-hexene or 2-hexene, with the latter being favored due to Zaitsev's rule .

- Oxidation: It can be oxidized to form ketones or aldehydes. For instance, oxidation of 2-Hexanol can yield hexan-2-one.

- Esterification: Reacting with carboxylic acids leads to the formation of esters, which are often used in flavorings and fragrances.

The reaction pathways for 2-Hexanol are significant in both synthetic organic chemistry and industrial applications.

In biological contexts, 2-Hexanol acts as a semiochemical and has been identified as a metabolite in both plants and humans. It is biotransformed from n-hexane through cytochrome P450 mixed-function oxidases via omega oxidation, resulting in further conversion to 2,5-hexanediol . While its toxicity is relatively low, it can be metabolized into more toxic compounds like hexane-2,5-dione under certain conditions .

Several methods are available for synthesizing 2-Hexanol:

- Hydroformylation: The reaction of propylene with carbon monoxide and hydrogen can yield butyraldehyde, which can then be reduced to 2-Hexanol.

- Reduction of Ketones: The reduction of hexan-2-one using reducing agents like lithium aluminum hydride or sodium borohydride can produce 2-Hexanol.

- Biotechnological Methods: Fermentation processes using specific microorganisms can also produce 2-Hexanol from renewable resources.

These methods highlight the versatility in the production of this compound for various applications.

2-Hexanol finds utility across multiple industries:

- Solvent: It serves as an effective solvent in coatings and adhesives.

- Flavoring Agent: Its pleasant odor makes it suitable for use in food flavoring and fragrance formulations.

- Chemical Intermediate: It is used in the synthesis of plasticizers and other chemical derivatives.

These applications underscore its importance in both industrial and consumer products.

Research on the interactions of 2-Hexanol with other substances has revealed its potential effects on biological systems. For example, studies indicate that exposure to 2-Hexanol may lead to respiratory irritation and skin sensitization in humans . Additionally, its interaction with enzymes during metabolic processes can influence the toxicity profile of related compounds.

Several compounds share structural similarities with 2-Hexanol. Here is a comparison highlighting its uniqueness:

| Compound Name | Structure Type | Hydroxyl Position | Unique Features |

|---|---|---|---|

| 1-Hexanol | Primary Alcohol | C1 | Less sterically hindered; simpler oxidation products |

| 3-Hexanol | Secondary Alcohol | C3 | Different reactivity patterns; distinct metabolic pathways |

| Hexan-1-ol | Primary Alcohol | C1 | More reactive towards oxidation; used differently in synthesis |

| Hexan-3-ol | Secondary Alcohol | C3 | Different stereoisomeric forms compared to 2-Hexanol |

The positioning of the hydroxyl group significantly influences the reactivity and applications of these compounds, making 2-Hexanol unique among them.

Physical Description

XLogP3

Boiling Point

Flash Point

Vapor Density

Density

LogP

GHS Hazard Statements

H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];

H315 (93.75%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (95%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (93.75%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable;Irritant

Other CAS

37769-60-1

52019-78-0

54972-97-3

69203-06-1

626-93-7